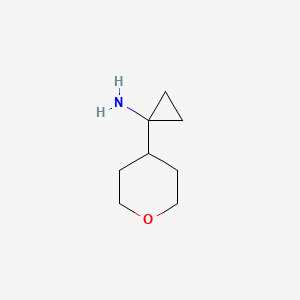

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Description

1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine (CAS: 944142-47-6) is a bicyclic amine compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It features a cyclopropane ring fused to a tetrahydropyran moiety, a structural motif that enhances rigidity and influences its pharmacokinetic properties. The compound is commercially available with a purity of 95% and is cataloged under MDL number MFCD18374728 . While storage conditions are unspecified in some sources, it is typically handled under standard laboratory protocols for amines. Its synthesis and applications are highlighted in patent literature, particularly in cannabinoid receptor modulator research .

Properties

IUPAC Name |

1-(oxan-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUQQEAOOMSXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrahydropyran Intermediates

The tetrahydropyran ring system is commonly prepared through the hydrogenation or cyclization of pyran derivatives or via selective functionalization of tetrahydro-4H-pyran-4-one. A patented industrial method for preparing tetrahydro-4H-pyran-4-one involves:

- Reacting 3-chloropropionyl chloride with aluminum chloride under controlled temperature (<10 °C) with ethylene gas introduction.

- Subsequent aqueous workup with hydrochloric acid and water to produce 1,5-dichloropentanone.

- Refluxing 1,5-dichloropentanone with phosphoric acid and sodium dihydrogen phosphate to yield tetrahydro-4H-pyran-4-one with high purity and industrial scalability.

This method is notable for its high yield, purity, and suitability for large-scale production.

Introduction of the Cyclopropanamine Group

The cyclopropanamine moiety is introduced by functionalizing the tetrahydropyran intermediate at the 4-position with a cyclopropylamine substituent. While direct literature on the exact synthesis of this compound is limited, analogous synthetic strategies include:

- Using cyclopropanation reactions on olefinic tetrahydropyran derivatives.

- Amination of cyclopropyl halides or cyclopropanone precursors tethered to tetrahydropyran rings.

- Palladium-catalyzed cross-coupling reactions to attach cyclopropylamine substituents to tetrahydropyran rings.

These approaches often involve:

- Use of palladium catalysts (e.g., triphenylphosphine palladium complexes)

- Base-mediated coupling (e.g., Na2CO3)

- Organic solvents such as ethyl acetate or dichloromethane

- Controlled heating (e.g., 110 °C in sealed tubes for 6 hours)

After reaction completion, standard aqueous workup and chromatographic purification are employed to isolate the product.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Description | Yield/Purity Notes |

|---|---|---|---|

| 1 | 3-Chloropropionyl chloride (20 wt parts), aluminum chloride (20 wt parts), ethylene gas, methylene dichloride solvent (50 wt parts), temperature <10 °C, 2 h stirring | Friedel-Crafts type reaction to form intermediate | High yield of intermediate 1,5-dichloropentanone |

| 2 | Water (100 wt parts), hydrochloric acid (10 wt parts), cooling to 0 °C | Quenching and extraction to isolate 1,5-dichloropentanone | Efficient phase separation and product isolation |

| 3 | Water (480 wt parts), phosphoric acid (75 wt parts), sodium dihydrogen phosphate (240 wt parts), reflux, slow addition of 1,5-dichloropentanone (100 kg), 3 h incubation, extraction with dichloromethane, vacuum distillation | Cyclization to tetrahydro-4H-pyran-4-one | Product purity high; suitable for industrial scale |

| 4 | Palladium catalyst (5 mol%), Na2CO3 base, ethyl acetate solvent, 110 °C, 6 h sealed tube reaction | Cyclopropanation and amination to attach cyclopropylamine group | Moderate to good yields; requires chromatographic purification |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the structure of intermediates and final compounds.

- 1H NMR spectra typically show characteristic signals for tetrahydropyran protons and cyclopropylamine moiety.

- ESI-MS confirms molecular ion peaks consistent with the expected molecular weight.

- Purification by silica gel chromatography is effective for isolating pure this compound.

Summary and Industrial Relevance

The preparation of this compound involves:

- Efficient synthesis of tetrahydropyran intermediates via chloropropionyl chloride and aluminum chloride mediated reactions.

- Conversion to tetrahydro-4H-pyran-4-one with high purity through controlled reflux and extraction.

- Subsequent cyclopropanation and amination steps using palladium catalysis and base-mediated coupling to install the cyclopropanamine group.

- The methods are scalable and have been optimized for industrial application, offering high purity and yield.

This synthesis strategy provides a robust platform for producing this compound for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane or tetrahydropyran rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine has shown promise in several areas of pharmaceutical research:

- Drug Design : The compound's structural characteristics allow for the modification of its derivatives, potentially leading to compounds with enhanced pharmacological properties.

- Biological Activity : Preliminary studies suggest that this compound exhibits various biological activities, although further research is needed to elucidate these effects and their underlying mechanisms.

Interaction Studies

Research into the interaction of this compound with various biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. Binding affinity studies can reveal how effectively this compound interacts with specific receptors or enzymes, which is vital for its development as a therapeutic agent.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, providing flexibility for researchers looking to create specific derivatives for targeted applications. These synthetic routes may involve various chemical reactions that leverage the functional groups present in the compound.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, ongoing research efforts are likely to yield valuable insights into its applications. Notably, studies examining the reactivity and interaction profiles of this compound are critical for advancing its use in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine with key analogs, emphasizing structural differences, physicochemical properties, and pharmacological relevance:

Structural and Functional Insights

- Substituent Effects: The tetrahydropyran group in the target compound improves metabolic stability compared to phenyl-substituted analogs (e.g., 1-(4-methylphenyl)cyclopropanamine) . Enantiomeric pairs (e.g., (R)- and (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine) demonstrate the importance of stereochemistry in receptor interactions, with purities varying between 96–98% .

- Physicochemical Properties: The hydrochloride salt of 1-(tetrahydro-2H-pyran-2-yl)cyclopropanamine (177.67 g/mol) offers improved aqueous solubility compared to the free base . Boiling points for related ketones (e.g., 1-(tetrahydro-2H-pyran-4-yl)ethanone: 90–94°C at 15 mmHg) suggest volatility trends in non-amine derivatives .

Pharmacological and Commercial Relevance

- Cannabinoid Receptor Modulation: The target compound is utilized in synthesizing cannabinoid receptor modulators, as seen in Example 764 (Arena Pharmaceuticals), where cyclopropanamine derivatives enhance ligand-receptor binding .

- Market Trends :

- 1-(4-Methylphenyl)cyclopropanamine has a growing global market (2020–2025), driven by its use in active pharmaceutical ingredients (APIs) .

Biological Activity

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 155.21 g/mol

- CAS Number : 1417568-40-1

The compound features a cyclopropylamine moiety linked to a tetrahydro-2H-pyran ring, which may enhance its pharmacological properties by improving cell permeability and influencing reactivity due to the functional groups present in its structure.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, showing promise in preliminary assays.

- Proteasome Inhibition : Some studies indicate that it may interact with proteasome pathways, which are crucial for regulating protein degradation within cells .

The biological effects of this compound may be attributed to several mechanisms:

- Binding Affinities : Interaction studies reveal that the compound may bind to various biological targets, influencing cellular signaling pathways essential for therapeutic effects.

- Influence on Biochemical Pathways : The compound's structure allows it to potentially modulate key biochemical pathways involved in disease processes, including those related to inflammation and cell cycle regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of microbial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Proteasome Inhibition | Modulation of proteasome activity |

Comparative Studies

Comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-cyclopropyltetrahydro-2H-pyran-4-amine | CHNO | Lacks amine functionality on the ring |

| 1-cyclopropylpiperidine | CHN | Contains a piperidine ring instead of a tetrahydro-pyran |

| 1-(tetrahydrofuran-2-YL)cyclopropylamine | CHNO | Features tetrahydrofuran instead of tetrahydro-pyran |

This table highlights how the unique combination of the cyclopropyl group and tetrahydro-pyran moiety in this compound may influence its biological activity compared to other compounds.

Conclusion and Future Directions

While initial findings regarding the biological activity of this compound are promising, further research is essential to fully elucidate its mechanisms of action, optimize its pharmacological properties, and explore its potential therapeutic applications. Ongoing studies will likely focus on detailed structure-activity relationship (SAR) analyses and clinical evaluations to assess efficacy in various disease models.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, EtOAc/hexane) or HPLC.

- Adjust temperature gradients (e.g., lower for sensitive intermediates) and stoichiometry (1.2–1.5 eq. amine) to minimize side products.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H NMR (CDCl): δ 1.0–1.2 (cyclopropane CH), 3.3–3.8 (THP oxymethylene), 2.6–2.9 (N–CH). C NMR confirms sp carbons and amine linkage .

- FT-IR : Peaks at ~3300 cm (N–H stretch), 1100 cm (C–O–C of THP) .

- Chromatography :

- HPLC : Use C18 column (MeCN/HO + 0.1% TFA); retention time ~8–10 min. Purity >98% indicates minimal impurities .

- GC-MS : Compare with reference libraries (expected m/z: 155 [M+H]) .

- Elemental Analysis : Confirm C, H, N composition (theoretical: C 67.6%, H 9.9%, N 7.9%) .

Basic: What are the key reactivity patterns of this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions :

- THP Ring Opening : Concentrated HCl (1M, reflux) cleaves the THP ether to form a diol-amine intermediate. Monitor via pH titration .

- Amine Protonation : At pH <4, the amine becomes cationic, altering solubility (use polar solvents like HO/EtOH).

- Basic Conditions :

- Cyclopropane Stability : Resists ring-opening in mild bases (e.g., NaOH ≤1M). However, strong bases (e.g., LDA) may induce ring strain release .

- Alkylation/Acylation : React with alkyl halides (e.g., CHI) or acyl chlorides (e.g., AcCl) in DCM with EtN as a base. Isolate via aqueous workup .

Advanced: How can computational modeling predict the stereoelectronic effects of the cyclopropane-THP scaffold in drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the molecule’s HOMO/LUMO orbitals. The cyclopropane’s angle strain (~60°) increases reactivity, while THP’s chair conformation stabilizes axial substituents .

- Docking Studies : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina. The amine group’s lone pair facilitates H-bonding, while THP enhances lipophilicity (logP ~1.5) .

- MD Simulations : Assess conformational flexibility in solvated systems (e.g., GROMACS). THP’s oxygen stabilizes water networks, influencing bioavailability .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare datasets using PRISMA guidelines. For example, discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (cell line, serum concentration) .

- Dose-Response Refinement : Repeat assays with standardized protocols (e.g., MTT assay, 48h incubation). Include positive controls (e.g., cisplatin for cytotoxicity) .

- Off-Target Profiling : Use kinome/GPCR panels to identify non-specific interactions. SPR or ITC quantifies binding affinities .

Advanced: How can researchers design catalytic asymmetric syntheses for enantiomerically pure forms?

Methodological Answer:

- Chiral Auxiliaries : Employ Evans’ oxazolidinones during cyclopropanation. Deprotonate with LDA and quench with (+)-menthol tosylate for >90% ee .

- Organocatalysis : Use MacMillan catalysts (e.g., imidazolidinone) for THP-amine conjugate additions. Optimize solvent (toluene) and temp (−20°C) .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H) .

Safety Considerations: What precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves and goggles. Use fume hoods due to potential respiratory irritation (H333) .

- Storage : Store under N at 2–8°C in amber vials to prevent amine oxidation .

- Waste Disposal : Neutralize with 5% acetic acid before incineration. Avoid release into waterways (LD fish: 12 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.